molecular formula C31H33N5O2S B2578732 4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393841-35-5

4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2578732
CAS RN: 393841-35-5
M. Wt: 539.7
InChI Key: YUTZVNXLPYCOMN-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C31H33N5O2S and its molecular weight is 539.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Hetarylquinoline Synthesis : Research includes the synthesis of hetarylquinolines, which involves the use of benzene ring–substituted hydrazinocarbothioamides, showcasing the chemical versatility of quinoline derivatives. This study lays the groundwork for the synthesis of complex quinoline-based compounds, including potentially the specified benzamide derivative, highlighting the compound's role in creating new chemical entities with possible therapeutic applications (Aleqsanyan & Hambardzumyan, 2021).

  • Novel Δ1-1,2,4-Triazolines Synthesis : Investigation into the synthesis and decomposition of novel Δ1-1,2,4-triazolines, which involve tert-butyl groups, points towards the compound’s utility in exploring new chemical pathways and the synthesis of structurally unique molecules with potential biological activities (Schwan & Warkentin, 1988).

  • Quinazolinone and Benzamide Derivatives : Studies focusing on the synthesis of N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and related quinazolinone compounds underscore the relevance of similar compounds in medicinal chemistry, particularly for their potential as antimicrobial or anticancer agents, reflecting the interest in benzamide derivatives for pharmaceutical development (Mohebat, Raja, & Mohammadian, 2015).

Potential Pharmacological Activities

  • Antipsychotic Agent Synthesis : Research into heterocyclic carboxamides, which are structurally related to the compound , shows their evaluation as potential antipsychotic agents. This suggests a broader interest in exploring the therapeutic potentials of complex benzamide derivatives in neuropsychiatric disorders (Norman et al., 1996).

  • Analgesic Activity : The synthesis of pyrazoles and triazoles bearing quinazoline moieties, including studies on their analgesic activity, indicates the interest in benzamide and quinazoline derivatives for developing new pain management therapies (Saad, Osman, & Moustafa, 2011).

  • Antibacterial Agents : The creation of [1,2,4]Triazolo[1,5‐c]quinazoline derivatives and their evaluation as antibacterial agents highlight the compound's relevance in the search for new antimicrobials, demonstrating the ongoing research into quinazoline-based compounds for addressing antibiotic resistance (Zeydi, Montazeri, & Fouladi, 2017).

properties

IUPAC Name

4-tert-butyl-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O2S/c1-31(2,3)24-17-15-23(16-18-24)29(38)32-20-27-33-34-30(36(27)25-12-5-4-6-13-25)39-21-28(37)35-19-9-11-22-10-7-8-14-26(22)35/h4-8,10,12-18H,9,11,19-21H2,1-3H3,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTZVNXLPYCOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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